molecular formula C24H17BrN4O2 B11265005 2-(4-bromophenyl)-4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one

2-(4-bromophenyl)-4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one

Cat. No.: B11265005
M. Wt: 473.3 g/mol
InChI Key: QJOWQMVRXXZGDA-UHFFFAOYSA-N
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Description

2-(4-BROMOPHENYL)-4-[3-(4-ETHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]-1,2-DIHYDROPHTHALAZIN-1-ONE is a complex organic compound that belongs to the class of phthalazinone derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of bromophenyl and ethylphenyl groups, along with the oxadiazole ring, suggests that this compound may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-BROMOPHENYL)-4-[3-(4-ETHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]-1,2-DIHYDROPHTHALAZIN-1-ONE typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Bromination: Introduction of the bromophenyl group can be done via electrophilic aromatic substitution using bromine or other brominating agents.

    Coupling Reactions: The final step may involve coupling the oxadiazole intermediate with the phthalazinone core under specific conditions, such as using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, advanced catalysts, and green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the ethylphenyl group, leading to the formation of corresponding ketones or aldehydes.

    Reduction: Reduction reactions can target the oxadiazole ring or the bromophenyl group, potentially yielding amines or dehalogenated products.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles like amines, thiols, or electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions can introduce new functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.

Biology

Biologically, phthalazinone derivatives have shown potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. The specific biological activities of this compound would depend on its interaction with biological targets.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Its structural features suggest it may interact with specific enzymes or receptors, making it a candidate for drug development.

Industry

Industrially, such compounds can be used in the development of new materials, including polymers and coatings, due to their unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(4-BROMOPHENYL)-4-[3-(4-ETHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]-1,2-DIHYDROPHTHALAZIN-1-ONE would involve its interaction with molecular targets such as enzymes or receptors. The presence of the oxadiazole ring suggests it may act as an inhibitor of specific enzymes, while the bromophenyl and ethylphenyl groups could enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Phthalazinone Derivatives: Compounds with similar core structures but different substituents.

    Oxadiazole Derivatives: Compounds containing the oxadiazole ring with various functional groups.

    Bromophenyl Compounds: Molecules with bromophenyl groups that exhibit similar chemical reactivity.

Uniqueness

The uniqueness of 2-(4-BROMOPHENYL)-4-[3-(4-ETHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]-1,2-DIHYDROPHTHALAZIN-1-ONE lies in its combination of functional groups, which may confer distinct chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C24H17BrN4O2

Molecular Weight

473.3 g/mol

IUPAC Name

2-(4-bromophenyl)-4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1-one

InChI

InChI=1S/C24H17BrN4O2/c1-2-15-7-9-16(10-8-15)22-26-23(31-28-22)21-19-5-3-4-6-20(19)24(30)29(27-21)18-13-11-17(25)12-14-18/h3-14H,2H2,1H3

InChI Key

QJOWQMVRXXZGDA-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2=NOC(=N2)C3=NN(C(=O)C4=CC=CC=C43)C5=CC=C(C=C5)Br

Origin of Product

United States

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